
C8 Dihydroceramide
Descripción general
Descripción
C8 Dihydroceramide (N-octanoyl-dihydrosphingosine, CAS 145774-33-0) is a sphingolipid characterized by an 8-carbon fatty acid chain (C8:0) attached to a dihydrosphingosine backbone (d18:0). It is synthesized via the de novo sphingolipid pathway and serves as a precursor to ceramide, differing structurally by the absence of the 4,5-trans double bond . Unlike ceramide, this compound is biologically inactive in apoptosis and autophagy pathways under normal conditions . It is widely utilized as a negative control in studies involving C8 Ceramide, which exhibits chemotherapeutic and antiproliferative properties . This compound has also been employed as an internal standard in high-throughput lipidomics due to its stability and predictable elution patterns .
Métodos De Preparación
Chemical Synthesis and Structural Considerations
The chemical synthesis of C8 dihydroceramide prioritizes the preservation of the D-erythro stereochemical configuration, which mirrors naturally occurring sphingoid bases. The standard protocol involves coupling D-erythro-sphinganine with octanoic acid using N-hydroxysuccinimide (NHS) esters or carbodiimide-based activation. A representative synthesis pathway proceeds as follows:
-
Sphinganine Preparation : Sphinganine (d18:0) is synthesized from L-serine and palmitoyl-CoA via a 3-ketosphinganine intermediate, followed by NADPH-dependent reduction .
-
N-Acylation : The primary amine of sphinganine reacts with octanoyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine serves as a proton scavenger to prevent premature hydrolysis .
-
Purification : Crude product is purified via silica gel chromatography using chloroform/methanol/ammonium hydroxide (90:10:1 v/v) to achieve ≥98% purity .
Table 1: Key Physicochemical Properties of this compound
Property | Value |
---|---|
Molecular Formula | C₂₆H₅₃NO₃ |
Molecular Weight | 427.7 g/mol |
Solubility | 25 mg/mL in DMF |
10 mg/mL in ethanol | |
5 mg/mL in DMSO | |
Melting Point | 95–98°C (decomposes) |
Storage Conditions | –20°C under inert gas |
The saturated sphingoid base eliminates complications from oxidation during storage, making this compound more stable than its unsaturated counterpart . Nuclear magnetic resonance (NMR) analysis confirms structure integrity, with characteristic signals at δ 5.35 ppm (C4–C5 single bond) and δ 2.15 ppm (N-linked octanoyl chain) .
Enzymatic Synthesis Using Dihydroceramide Desaturase
In vitro enzymatic methods exploit the reversibility of dihydroceramide desaturase (DEGS1) to accumulate this compound by modulating cofactor availability. Rat liver microsomes or recombinant DEGS1 isoforms provide the enzymatic activity for this approach:
Reaction Conditions
-
Substrate : 500 μM N-octanoyl-D-erythro-sphinganine
-
Enzyme Source : 100 μg microsomal protein/mL
-
Buffer : 50 mM Tris-HCl (pH 7.4), 1 mM EDTA
Under these conditions, the desaturase converts ≤5% of dihydroceramide to ceramide over 30 minutes, allowing >95% recovery of unreacted this compound . Activity depends critically on substrate stereochemistry: D-erythro isoforms react tenfold faster than L-threo configurations .
Table 2: Enzymatic Synthesis Optimization Parameters
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Sphingoid Base Length | C18 > C12 > C8 | Higher activity with C18 |
Fatty Acid Chain | C8 > C18 | Shorter chains preferred |
Temperature | 37°C | Denaturation above 42°C |
Oxygen Concentration | 21% (ambient) | Required for desaturation |
Large-Scale Production via Heterologous Expression
Recent advances utilize engineered Saccharomyces cerevisiae strains overexpressing Schizosaccharomyces pombe dihydroceramide desaturase (DEGS1 homolog) for gram-scale production:
-
Plasmid Design : pYES2 vector with SPAC1782.08c under GAL1 promoter .
-
Fermentation : YPGal medium (2% galactose), 30°C, 72 hours.
-
Lipid Extraction : Bligh-Dyer method with chloroform/methanol/water (1:2:0.8 v/v).
-
HPLC Purification : C8 reverse-phase column, isocratic 85% methanol .
This system achieves titers of 120 mg/L culture with 94% purity, surpassing chemical synthesis in stereochemical fidelity .
Analytical Validation and Quality Control
Post-synthesis characterization employs LC-MS/MS to verify molecular identity and exclude desaturation byproducts:
LC Conditions
-
Column : Acquity UPLC BEH C8 (1.7 μm, 2.1 × 100 mm)
-
Mobile Phase : 2 mM ammonium formate/0.2% formic acid in water (A) and methanol (B)
MS Parameters
Impurities from incomplete acylation (free sphinganine, m/z 302.3) must constitute <2% of total peak area .
Applications in Metabolic Studies
As a desaturase-resistant ceramide analog, this compound enables dissection of sphingolipid trafficking mechanisms:
Key Experimental Uses
-
Ceramide Synthase Inhibition : 10 μM this compound reduces de novo ceramide synthesis by 78% in HEK293 cells .
-
Membrane Dynamics : Fluorescent analogs (BODIPY-C8 dihydroceramide) reveal preferential localization to Golgi membranes .
-
Apoptosis Studies : Fails to activate caspase-3/7 at concentrations where C8 ceramide induces 90% cell death .
Challenges in Industrial-Scale Manufacturing
Despite methodological advances, scaling this compound production faces hurdles:
-
Stereochemical Purity : Racemization during N-acylation produces non-physiological L-threo isoforms .
-
Solvent Toxicity : DMF/DMSO residues require extensive dialysis for in vivo applications .
-
Cost : Octanoyl chloride accounts for 62% of raw material costs in chemical synthesis .
Microbial fermentation routes may address these issues, with current yields requiring 10-fold improvement for commercial viability .
Análisis De Reacciones Químicas
Dihydroceramide Desaturase Activity
Dihydroceramide desaturase (DES) or Degs1, is a key enzyme in the de novo pathway of ceramide generation . It catalyzes the conversion of dihydroceramide to ceramide . The activity of dihydroceramide desaturase can be measured using cell-permeable dihydroceramidoids (dhCCPS analogs) .
In-situ Dihydroceramide Desaturase Assay
- C12-dhCCPS can be used as a substrate for dihydroceramide desaturase .
- Conversion of C12-dhCCPS to C12-CCPS can be monitored using LC/MS .
Biological Activity and Significance
Dihydroceramides (DhCers) have various biological functions, including roles in cellular stress responses, autophagy, cell growth, and immune responses . They have been characterized as antiproliferative and immunoregulatory molecules . C8 dihydroceramide is biologically inactive in vitro and in vivo and can be used as a negative control in studies of C8 ceramide activity .
Modulation by Oxidative Stress
Oxidative stress can lead to the inhibition of dihydroceramide desaturase, resulting in elevated levels of dihydroceramide in vivo . Hydrogen peroxide can induce the indirect inactivation of dihydroceramide desaturase .
Effect of Hydrogen Peroxide and C8CPPC on Desaturase Activity
Control | (200μM, 1h) | |
---|---|---|
Control | 100 ± 5.15 | |
59.44 ± 5.47 |
Values are shown as pmol/min/g and are mean ± S.D. .
Control | C8CPPC (2.5 μM, 4h) | |
---|---|---|
Control | 100 ± 9.06 | |
C8CPPC | 11.37 ± 1.44 |
Values are shown as pmol/min/g and are mean ± S.D. .
Dihydroceramides and Cell Death/Survival
Dihydroceramides can mediate effects on cell death or survival . Dihydroceramide accumulation can mediate cytotoxic autophagy of cancer cells .
Aplicaciones Científicas De Investigación
Cancer Therapeutics
Mechanism of Action:
C8 dihydroceramide has been shown to induce apoptosis in cancer cells, particularly in non-small-cell lung cancer (NSCLC) models. A study demonstrated that C8-ceramide treatment resulted in increased levels of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis in H1299 lung cancer cells. The compound modulates the expression of superoxide dismutases (SOD1 and SOD2), influencing cell survival pathways and promoting anti-proliferative effects .
Case Study:
In a specific experiment, H1299 cells treated with this compound exhibited a dose-dependent decrease in proliferation rates, with an IC50 value of 22.9 µM. Flow cytometry analysis indicated that higher concentrations caused significant accumulation of cells in the G1 phase and increased apoptotic markers such as cleaved caspase-3 .
Metabolic Disorders
Role in Cardiometabolic Health:
Recent research has identified a link between dihydroceramides, including this compound, and the risk of developing type 2 diabetes (T2D) and cardiovascular diseases (CVD). A profiling study indicated that certain dihydroceramides are associated with increased risks for these conditions. Specifically, this compound was implicated in metabolic alterations that precede disease onset, suggesting its potential as a biomarker for assessing cardiometabolic risk .
Data Table: Dihydroceramide Associations with T2D and CVD Risk
Dihydroceramide | Hazard Ratio (HR) for T2D | Hazard Ratio (HR) for CVD |
---|---|---|
dhCer20:0 | 1.32 (1.08, 1.63) | – |
dhCer22:2 | 1.32 (1.07, 1.62) | 1.55 (1.23, 1.94) |
This table summarizes significant findings from the EPIC-Potsdam cohort study regarding the association of specific dihydroceramides with T2D and CVD risk .
Immunological Functions
Immunomodulatory Effects:
this compound has been shown to enhance immune responses by stimulating dendritic cells during viral infections. This property suggests its potential use in developing immunotherapies or vaccines . Additionally, it has been observed to mimic the effects of gamma-tocopherol on endoplasmic reticulum (ER) stress induction and downregulation of pro-inflammatory pathways involving NF-κB .
Biophysical Properties
Membrane Dynamics:
Research indicates that dihydroceramides like C8 can influence membrane stability and dynamics due to their structural properties. They facilitate the formation of rigid domains within biological membranes, potentially altering cellular signaling pathways and membrane interactions . This characteristic could be leveraged in drug delivery systems where membrane integrity is crucial.
Mecanismo De Acción
The mechanism of action of N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide involves its interaction with specific molecular targets and pathways within the cell. It is known to modulate the activity of enzymes involved in sphingolipid metabolism, such as ceramidases and sphingomyelinases. This modulation affects the levels of other bioactive sphingolipids, leading to changes in cellular processes such as apoptosis, proliferation, and differentiation .
Comparación Con Compuestos Similares
Structural and Functional Differences
Key Structural Features
- C8 Dihydroceramide : Contains a saturated sphingoid base (d18:0) and a short-chain fatty acid (C8:0). Lacks the 4,5-trans double bond critical for ceramide’s pro-apoptotic activity .
- C16 Dihydroceramide (d18:0/16:0) : Features a longer fatty acid chain (C16:0). Restored levels after nerve injury reduce neuropathic pain by modulating TRPV1 sensitization and CGRP secretion .
- C18:0, C24:0, and C24:1 Dihydroceramides : Long-chain species linked to insulin resistance. These dihydroceramides impair insulin sensitivity in humans at physiologically relevant concentrations (e.g., 10–180 ng/ml) .
Enzymatic Processing
Dihydroceramide desaturase (DEGS1) converts dihydroceramide to ceramide. Its activity depends on chain length:
- Sphingoid Base Preference : DEGS1 favors longer sphingoid bases (C18 > C12 > C8) .
- Fatty Acid Preference : Short-chain fatty acids (e.g., C8) enhance DEGS1 activity compared to long-chain (C18) .
This explains why this compound is less efficiently converted to ceramide than C16 or C18 species, contributing to its inertness in apoptosis .
Mechanistic Insights
- Apoptosis and Autophagy: Ceramides induce apoptosis via mitochondrial respiratory chain inhibition, requiring the 4,5-trans double bond . This compound, lacking this bond, fails to activate apoptosis but may indirectly influence autophagy . In head and neck squamous carcinoma cells, dihydroceramides (including C8) counteract ceramide’s pro-apoptotic effects by disrupting ceramide channel formation .
- Insulin Resistance: Long-chain dihydroceramides (C18:0, C24:0/1) reduce insulin sensitivity by impairing glycogen synthesis and promoting lipotoxicity .
Solubility and Experimental Use
- This compound: Soluble in DMSO, ethanol, or DMF. Stable at -20°C for 3 years (powder) or -80°C for 6 months (solution) .
- Long-Chain Dihydroceramides : Require liposomal delivery for cellular studies due to poor aqueous solubility .
Actividad Biológica
C8 Dihydroceramide (C8-dhCer) is a sphingolipid that has garnered attention in the field of cell biology due to its role as a substrate for dihydroceramide desaturase (DES), an enzyme that converts dihydroceramides into ceramides. This article provides a detailed overview of the biological activity of this compound, including its metabolic pathways, implications in disease, and experimental findings from recent studies.
Overview of Dihydroceramides
Dihydroceramides are precursors to ceramides, which are crucial components of cell membranes and play significant roles in cellular signaling, apoptosis, and cell differentiation. While ceramides are often recognized for their bioactive properties, dihydroceramides like C8-dhCer have traditionally been considered biologically inactive. However, recent research suggests that they may have indirect effects on cellular processes through their metabolic conversion to ceramides.
Metabolism and Enzymatic Activity
This compound serves as a substrate for dihydroceramide desaturase (DES), which catalyzes the introduction of a double bond into the sphingolipid backbone. The enzymatic conversion of C8-dhCer to ceramide involves several key parameters:
- Kinetic Parameters :
- for C8-dhCer: 1.92 ± 0.36 μM
- : 3.16 ± 0.24 nmol/min/g protein
These values indicate the efficiency of DES in metabolizing C8-dhCer, highlighting its potential role in regulating ceramide levels in cells .
Role in Disease
Emerging evidence links dihydroceramides to metabolic disorders such as Type 2 Diabetes (T2D) and cardiovascular diseases (CVD). A study utilizing genome-wide association analyses found that certain dihydroceramides were associated with increased risks for these conditions. Specifically:
- Dihydroceramide Associations :
- Higher T2D Risk : dhCer20:0 and dhCer22:2
- Higher CVD Risk : dhCer22:2
These findings suggest that dihydroceramides may mediate the effects of dietary habits on disease risk, indicating a complex interplay between lipid metabolism and health outcomes .
In Vitro Studies
- Desaturase Activity Assays :
- Cell Viability and Function :
Case Studies
Several case studies have illustrated the implications of dihydroceramide metabolism in cancer biology and metabolic disorders:
- Case Study 1 : In human neuroblastoma cells treated with fenretinide, an inhibitor of DES, researchers observed altered desaturation rates of dihydroceramides, leading to decreased ceramide levels and subsequent effects on cell cycle progression .
- Case Study 2 : A cohort study linked plasma levels of specific dihydroceramides to T2D risk factors, demonstrating how dietary intake influences lipid profiles and disease outcomes .
Q & A
Basic Research Questions
Q. What methods are recommended for extracting and purifying C8 Dihydroceramide from biological tissues?
The Bligh-Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. Tissues are homogenized in a chloroform-methanol-water system (1:2:0.8 v/v), forming a miscible phase. Subsequent dilution with chloroform and water separates lipids (chloroform layer) from non-lipids (methanol layer). This method minimizes lipid degradation and can be adapted for this compound extraction from muscle, liver, or cultured cells . For purification, silica gel chromatography or HPLC may further isolate this compound from complex lipid mixtures.
Q. How is this compound identified and quantified in lipidomics studies?
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard. This compound is typically analyzed using a C8 column (e.g., Kinetex C8 core-shell) with mobile phases of methanol/water containing ammonium formate. Quantification relies on internal standards (e.g., deuterated analogs or structurally similar lipids like C14 Dihydroceramide) and calibration curves. Precision ranges from 5–20% CV, with accuracy at 80–120% . Data normalization to tissue weight or protein content ensures comparability across studies .
Q. What are the solubility and storage requirements for this compound in experimental settings?
this compound is soluble in DMSO (10–50 mM stock solutions) but may require sonication or warming. Alternative solvents include ethanol or methanol. For long-term storage, lyophilized powder should be kept at −20°C (stable for 3 years), while solvent stocks are stored at −80°C (6 months stability). Avoid freeze-thaw cycles to prevent hydrolysis .
Q. Why is this compound used as a negative control in ceramide studies?
Unlike ceramides, this compound lacks the Δ4 double bond in its sphingoid base, rendering it biologically inert in processes like apoptosis or autophagy. It does not activate protein kinase C (PKC) or affect cell viability, making it ideal for isolating ceramide-specific effects in assays .
Advanced Research Questions
Q. How does the alkyl chain length of this compound influence dihydroceramide desaturase activity?
Dihydroceramide desaturase (DES1/DES2) shows substrate specificity: shorter acyl chains (e.g., C8) are less efficiently converted to ceramides compared to longer chains (C18). The stereochemistry of the sphingoid base (D-erythro vs. L-threo) further modulates activity. Inhibition studies using dithiothreitol (DTT) suggest redox-sensitive regulation of ceramide synthesis .
Q. What analytical challenges arise when distinguishing this compound from its isomers in complex lipid matrices?
Isomeric interference (e.g., C8 glucosylceramide) requires high-resolution MS/MS with precursor ion scanning for sphingoid base fragments (m/z 264.3 for d18:0). Chromatographic separation using gradient elution (e.g., 60–100% methanol over 15 minutes) improves specificity. Confirmation via synthetic standards or nuclear magnetic resonance (NMR) is recommended .
Q. How do genetic mutations in dihydroceramide synthase regulators affect this compound levels?
CLN9-deficient cells exhibit reduced dihydroceramide synthase activity, leading to diminished this compound and ceramide pools. Transfection with Lag1 homologs (e.g., LASS1) or treatment with the synthetic activator 4-HPR restores synthase activity, normalizing lipid profiles and apoptosis rates. Fumonisin B1, a synthase inhibitor, exacerbates the phenotype .
Q. What experimental strategies resolve contradictions in reported pro-apoptotic effects of this compound?
Discrepancies (e.g., tumor cell death vs. no viability impact) may stem from cell type-specific metabolism or assay conditions. Dose-response studies (0.1–50 µM), combined with sphingolipid profiling (LC-MS), can clarify context-dependent effects. Use of genetic knockouts (e.g., DES1−/− cells) helps isolate dihydroceramide-specific pathways .
Q. How do ceramide-to-dihydroceramide ratios correlate with metabolic diseases like NAFLD or insulin resistance?
In human cohorts, hepatic C16:0 and C24:1 ceramide/dihydroceramide ratios are lower in NASH patients, inversely correlating with liver fat content. Serum ratios (e.g., C20:0) are reduced in obesity, suggesting tissue-specific sphingolipid dysregulation. Adjusting for BMI and age in regression models strengthens these associations .
Q. What methodologies differentiate dihydroceramide synthase from desaturase activity in vitro?
Radiolabeled substrates (e.g., [³H]-sphinganine) track synthase activity, while desaturase assays use dihydroceramide analogs and measure Δ4-desaturation via LC-MS. Inhibitors like GT11 (desaturase-specific) or fumonisin B1 (synthase-specific) dissect pathway contributions .
Q. How does siRNA-mediated silencing of sphingomyelin synthase 1 (SMS1) alter this compound dynamics?
SMS1 knockdown in Jurkat cells elevates dihydroceramides (e.g., C24:1) by diverting ceramide precursors toward de novo synthesis. Mass spectrometry reveals log2-fold increases, supporting sphingomyelin-ceramide crosstalk. Co-treatment with PDT enhances this effect, suggesting redox-sensitive regulation .
Q. What structural insights guide the design of this compound analogs for therapeutic targeting?
NMR studies show dihydroceramides adopt extended conformations with hydrogen bonding between the amide and 3-OH groups. Modifications at the C8 acyl chain (e.g., fluorination) or sphingoid base (e.g., cyclopropane rings) enhance metabolic stability while retaining biological inertness .
Propiedades
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h24-25,28-29H,3-23H2,1-2H3,(H,27,30)/t24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOFBZUQIUVJFS-LOSJGSFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425011 | |
Record name | C8 DIHYDROCERAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145774-33-0 | |
Record name | C8 DIHYDROCERAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.